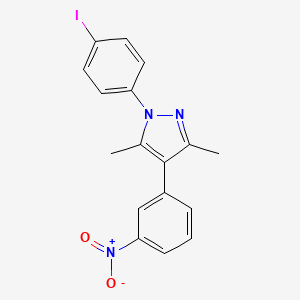
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodophenyl group at position 1, two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone. For example, 4-iodophenylhydrazine can react with 3,5-dimethyl-1-phenyl-1,3-diketone to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of alternative reagents, catalysts, and reaction conditions to improve efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the methyl groups results in carboxylic acids.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives. It may serve as a lead compound for the development of new drugs or as a probe to study biological pathways.
Medicine: Due to its potential biological activity, the compound may be explored for its therapeutic properties. It could be investigated for its anticancer, antimicrobial, or anti-inflammatory effects.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. The iodophenyl group may facilitate binding to specific proteins or receptors, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Lacks the iodophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: The bromine atom may impart different electronic and steric effects compared to iodine, influencing the compound’s properties.
1-(4-Chlorophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole: Similar to the bromine derivative, the chlorine atom affects the compound’s reactivity and biological activity differently.
The presence of the iodophenyl group in this compound makes it unique, as iodine is larger and more polarizable than bromine or chlorine, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H14IN3O2 |
|---|---|
Poids moléculaire |
419.22 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-3,5-dimethyl-4-(3-nitrophenyl)pyrazole |
InChI |
InChI=1S/C17H14IN3O2/c1-11-17(13-4-3-5-16(10-13)21(22)23)12(2)20(19-11)15-8-6-14(18)7-9-15/h3-10H,1-2H3 |
Clé InChI |
MCPQJRPURIWOTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=C(C=C2)I)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


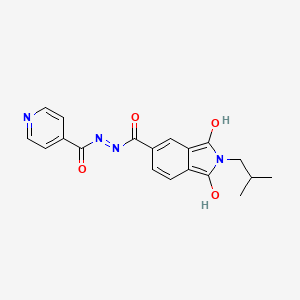
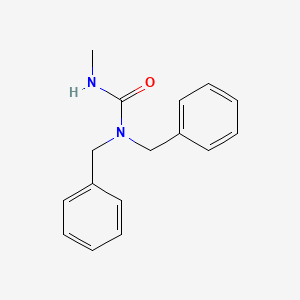
![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
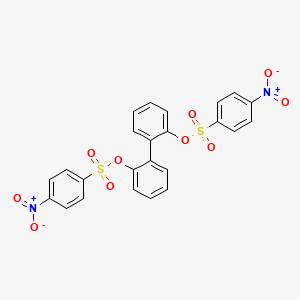
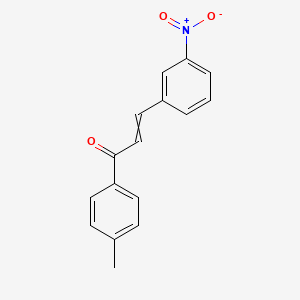
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)
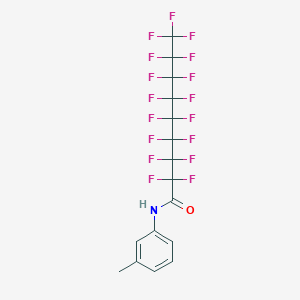


![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)
![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-methylquinolinium](/img/structure/B12465665.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12465672.png)
![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
